![molecular formula C24H27NO7 B1525669 (2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-27-6](/img/structure/B1525669.png)

(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Übersicht

Beschreibung

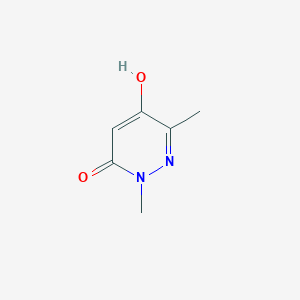

“(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the CAS Number: 1354487-27-6. It has a linear formula of C24H27NO7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.48 . The predicted boiling point is 347.0±42.0 °C, and the predicted density is 1.13±0.1 g/cm3 . It should be stored in a sealed, dry place, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Polymers

Research by Hsiao et al. (2000) on the synthesis and properties of ortho-linked polyamides showcases the application of similar complex molecules in creating new polymer materials. These polymers, made from bis(ether-carboxylic acid) derivatives, display significant solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films. This suggests the potential for using complex carboxylic acids in developing new materials with desirable mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Derivatization and Analysis of Phenolic Acids

The work by Hušek (1992) on the fast derivatization and GC analysis of phenolic acids presents an analytical application where derivatives similar to the molecule could be utilized. By converting phenolic acids into derivatives amenable to gas chromatography, this approach enables the efficient analysis of these compounds, indicating the potential use of complex carboxylic acids in enhancing analytical methodologies (Hušek, 1992).

Catalysis and Organic Synthesis

The research by Das et al. (1981) exploring the reaction of tert-butoxy radicals with phenols underlines the utility of tert-butoxycarbonyl derivatives in organic synthesis. Such compounds can facilitate the generation of phenoxy radicals, crucial intermediates in various synthetic processes. This demonstrates the role of tert-butoxycarbonyl-protected compounds in mediating reactions that are foundational to synthesizing complex organic molecules (Das, Encinas, Steenken, & Scaiano, 1981).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids similar in complexity to the molecule of interest. These frameworks exhibit unique photophysical properties, suggesting the potential for developing new materials for optical applications or as sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Eigenschaften

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWFOCUHBKIWEG-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)

![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)

![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)